molecular formula C20H25NO B8438021 4,4-Diphenyl-1-piperidinepropanol

4,4-Diphenyl-1-piperidinepropanol

Cat. No.: B8438021
M. Wt: 295.4 g/mol
InChI Key: VEJQMTATXZZSPB-UHFFFAOYSA-N
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Description

4,4-Diphenyl-1-piperidinepropanol is a chemical compound of interest in pharmacological and organic chemistry research. Compounds featuring the piperidinepropanol structure are frequently investigated as key intermediates or active scaffolds in medicinal chemistry . Specifically, diarylethylamine derivatives with structural similarities to this compound, such as diphenidine, have been identified and studied as N-methyl-D-aspartate (NMDA) receptor antagonists . Research indicates that such substances can significantly reduce NMDA-mediated synaptic responses, suggesting a potential mechanism of action relevant to the study of neurological pathways and receptors . This product is intended solely for research and analysis in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols, as compounds in this class may carry hazard classifications for irritation (Xi) .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-(4,4-diphenylpiperidin-1-yl)propan-1-ol

InChI

InChI=1S/C20H25NO/c22-17-7-14-21-15-12-20(13-16-21,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2

InChI Key

VEJQMTATXZZSPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C3=CC=CC=C3)CCCO

Origin of Product

United States

Preparation Methods

Core Piperidine Synthesis

The 4,4-diphenylpiperidine backbone is constructed via Friedel-Crafts alkylation. In US4016280A , 4-hydroxy-4-arylpiperidines react with benzene or toluene in the presence of anhydrous aluminum chloride (AlCl₃) at 25–75°C. This forms a 4-aryl-4-phenylpiperidine intermediate, which is isolated as a hydrochloride salt after acid workup.

Propanol Side Chain Introduction

The nitrogen atom of 4,4-diphenylpiperidine is alkylated using 3-chloro-1-propanol or its derivatives. US4016280A reports a 72% yield when reacting 4,4-diphenylpiperidine with 3-bromopropanol in tetrahydrofuran (THF) under reflux, using potassium carbonate (K₂CO₃) as a base. The reaction is monitored via thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol.

Key Data:

StepConditionsYieldCitation
Friedel-Crafts alkylationAlCl₃, benzene, 50°C, 6 hr68%
N-Alkylation3-bromopropanol, K₂CO₃, THF, reflux72%

Acetylation-Grignard Route

N-Acetylpiperidine Intermediate

CN104003929A describes a cost-effective approach starting from 4-piperidinecarboxylic acid. The carboxylic acid is acetylated using acetic anhydride at 120°C for 4–6 hours, yielding N-acetylpiperidinecarboxylic acid (90.1% yield).

Friedel-Crafts Acylation and Grignard Reaction

The N-acetyl intermediate undergoes Friedel-Crafts acylation with benzene, forming N-acetyl-4-benzoylpiperidine. Subsequent reaction with phenylmagnesium bromide introduces the second phenyl group. Hydrolysis with hydrobromic acid (HBr) removes the acetyl group, yielding 4,4-diphenylpiperidine. The propanol side chain is added via alkylation, as in Method 1.

Key Data:

StepConditionsYieldCitation
N-AcetylationAcetic anhydride, 120°C, 6 hr90.1%
Friedel-Crafts acylationAlCl₃, benzene, 40°C, 8 hr82%

Hydrogenation of Benzyl-Protected Intermediates

Benzyl Group Protection

DE2139084B2 utilizes N-benzyl protection to prevent unwanted side reactions. 1-Benzyl-4,4-diphenylpiperidine is synthesized via alkylation of 4,4-diphenylpiperidine with benzyl chloride.

Catalytic Hydrogenation

The benzyl group is removed via hydrogenation using palladium on barium sulfate (Pd/BaSO₄) at 80°C under 5 atm H₂ pressure. The resulting 4,4-diphenylpiperidine is alkylated with 3-chloro-1-propanol to yield the target compound.

Key Data:

StepConditionsYieldCitation
HydrogenationPd/BaSO₄, H₂ (5 atm), 80°C, 7 hr70%

Reductive Amination Pathway

Ketone Intermediate Formation

EP0273199A2 reduces 3,4-diphenylpiperidone intermediates to piperidines using lithium aluminum hydride (LiAlH₄). For 4,4-diphenyl-1-piperidinepropanol, 4,4-diphenylpiperidin-1-yl-propanal is reacted with sodium borohydride (NaBH₄) in methanol, achieving a 65% yield.

Key Data:

StepConditionsYieldCitation
Reductive aminationNaBH₄, MeOH, 0°C, 2 hr65%

One-Pot Multistep Synthesis

Integrated Approach

A combination of methods from US4016280A and CN104003929A enables a streamlined process. 4-Piperidinecarboxylic acid is acetylated, acylated, and subjected to Grignard addition in a single reactor. After deacetylation, in-situ alkylation with 3-bromopropanol produces 4,4-diphenyl-1-piperidinepropanol with an overall yield of 58%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Friedel-Crafts + GrignardHigh yield (72%)Requires toxic AlCl₃Industrial
Acetylation-GrignardLow-cost starting materialsMulti-step purificationPilot-scale
HydrogenationSelective deprotectionExpensive Pd catalystLab-scale
Reductive aminationMild conditionsLow yield (65%)Lab-scale

Chemical Reactions Analysis

Types of Reactions: 4,4-Diphenyl-1-piperidinepropanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

4,4-Diphenyl-1-piperidinepropanol is primarily studied for its potential therapeutic properties. It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions. The compound's interactions with biological targets make it a candidate for drug development aimed at treating disorders such as schizophrenia and cognitive impairments.

Case Study: Neuroprotective Properties

Research has indicated that compounds similar to 4,4-Diphenyl-1-piperidinepropanol may exhibit neuroprotective effects. For instance, studies on G-protein-coupled receptors have shown that certain piperidine derivatives can mediate neuroprotection in neuronal cultures, suggesting potential applications in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, 4,4-Diphenyl-1-piperidinepropanol is utilized as an intermediate for synthesizing more complex organic molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it versatile for creating diverse chemical entities.

Chemical Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to generate different alcohols or amines.
  • Substitution : The hydroxyl group can be replaced with other functional groups through nucleophilic substitution .

Biological Studies

The biological activities of 4,4-Diphenyl-1-piperidinepropanol are under investigation for their implications in pharmacology. The compound's structure allows it to interact with specific receptors and enzymes, potentially modulating their activity.

Potential Mechanisms of Action

The mechanism of action involves binding to molecular targets in the body, which may lead to various biological effects. For example, studies have suggested that similar piperidine compounds could influence neurotransmitter systems related to cognition and mood .

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-1-piperidinepropanol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol Hydrochloride (CAS: 50910-26-4)

  • Molecular Formula: C20H26ClNO2
  • Molecular Weight : 347.88 g/mol
  • Key Features: A biphenylyl group (4’-hydroxy-4-biphenylyl) replaces the diphenyl substituents in the target compound. Contains a hydrochloride salt, enhancing aqueous solubility compared to the free base form of 4,4-diphenyl-1-piperidinepropanol. The hydroxyl group on the biphenylyl moiety may confer hydrogen-bonding capacity, influencing receptor binding affinity .

The diphenyl configuration may also increase steric hindrance compared to the planar biphenylyl group.

4,4’-[1-(4-Piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol) (CAS: 71412-24-3)

  • Molecular Formula : C22H43N3O2
  • Molecular Weight : 381.60 g/mol
  • Key Features: Two piperidine rings connected via a propane-1,3-diyl chain. Ethanol substituents on each piperidine nitrogen, introducing additional hydrogen-bonding sites. Greater molecular complexity and higher nitrogen content compared to 4,4-diphenyl-1-piperidinepropanol .

Functional Differences: The ethanol groups in this analog may enhance solubility in polar solvents, whereas the diphenyl groups in 4,4-diphenyl-1-piperidinepropanol prioritize lipid solubility. The dual piperidine rings could enable multi-target interactions, unlike the single-ring structure of the target compound.

Bisphenol A (BPA) Derivatives

However, BPA lacks the piperidine and propanol moieties critical to 4,4-diphenyl-1-piperidinepropanol’s tertiary alcohol structure. BPA’s endocrine-disrupting properties are well-documented, but the pharmacological implications of the target compound remain speculative without direct evidence .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Highlights
4,4-Diphenyl-1-piperidinepropanol C20H25NO* ~295.43 Piperidine, diphenyl, propanol Lipophilic, single piperidine ring
Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol HCl C20H26ClNO2 347.88 Biphenylyl, hydrochloride, hydroxyl Enhanced solubility, planar aromatic system
4,4’-[1-(4-Piperidyl)propane-1,3-diyl]bis(piperidine-1-ethanol) C22H43N3O2 381.60 Dual piperidine, ethanol, propane chain Multi-target potential, polar functional groups

*Inferred based on structural similarity to analogs.

Research Implications

  • 4,4-Diphenyl-1-piperidinepropanol: Likely prioritizes CNS activity due to lipophilicity and structural resemblance to neuroactive piperidine derivatives.
  • Alpha-(4’-Hydroxy-4-biphenylyl)-1-piperidinepropanol HCl: Hydrochloride salt and hydroxyl group suggest applicability in aqueous formulations or targeted receptor binding.
  • 4,4’-[1-(4-Piperidyl)propane...]: Dual piperidine-ethanol structure may serve as a scaffold for multi-functional ligands or prodrugs.

Q & A

Q. How can computational modeling predict the compound’s metabolic pathways?

  • Employ in silico tools like SwissADME to predict cytochrome P450 interactions and phase II metabolism (glucuronidation/sulfation). Validate with in vitro hepatocyte assays and UPLC-QTOF-based metabolite profiling .

Cross-Disciplinary Applications

Q. What role does 4,4-Diphenyl-1-piperidinepropanol play in materials science, particularly in organic electronics?

  • Investigate its potential as a hole-transport layer in OLEDs, leveraging its aromaticity and piperidine’s electron-donating properties. Compare performance metrics (e.g., external quantum efficiency) with standard materials like TPD .

Q. How is the compound utilized in polymer chemistry or nanotechnology?

  • Explore its incorporation into epoxy resins or dendrimers via step-growth polymerization. Characterize thermal stability (TGA) and mechanical properties (DMA) for applications in coatings or drug delivery systems .

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